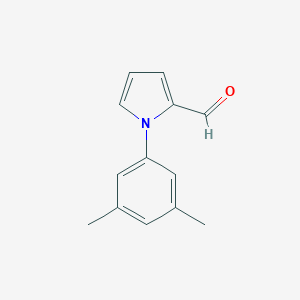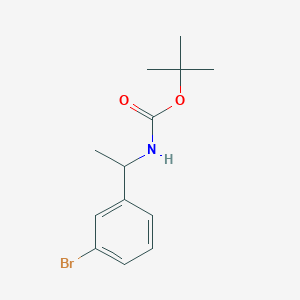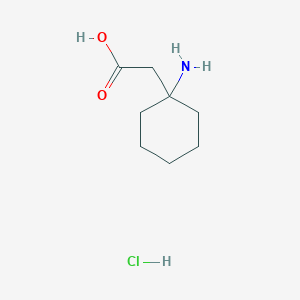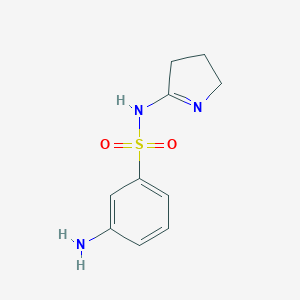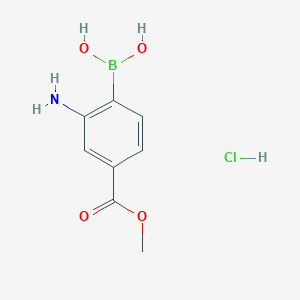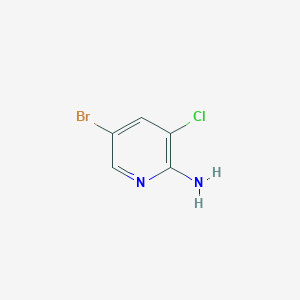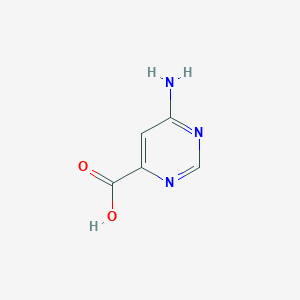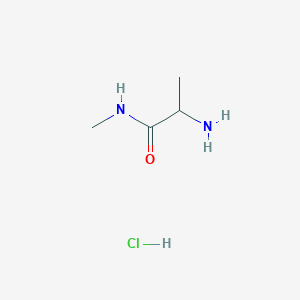
4-(2-甲氧基苯基)苯甲醛
描述
4-(2-Methoxyphenyl)benzaldehyde is a compound that can be synthesized and utilized in various chemical reactions. It is characterized by the presence of a benzaldehyde group and a methoxy substituent, which can influence its reactivity and physical properties. The compound is relevant in the synthesis of polymers, photoluminescent materials, heterocycles, and has potential applications in antimicrobial activities.
Synthesis Analysis
The synthesis of compounds related to 4-(2-Methoxyphenyl)benzaldehyde involves various chemical reactions. For instance, heterotelechelic PEG derivatives containing a benzaldehyde group were synthesized through ring-opening polymerization and subsequent chemical modifications . Additionally, photoluminescent materials were created by the Knoevenagel reaction involving (4-methoxyphenyl)acetonitrile . Moreover, a three-carbon synthon with masked aldehyde functionality was used for the regiospecific synthesis of heterocycles . The click reaction was employed to produce 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues with antimicrobial properties . Furthermore, a root-specific flavor compound, 2-hydroxy-4-methoxy benzaldehyde, was produced by root cultures . These studies demonstrate the versatility of methoxyphenyl benzaldehyde derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-Methoxyphenyl)benzaldehyde has been studied using various spectroscopic techniques. For example, the structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was determined by X-ray analysis, confirming the orthorhombic crystal system . The planarity and parallel orientation of benzaldehyde and nitroaniline fragments in a related compound were also established . These structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Chemical reactions involving 4-(2-Methoxyphenyl)benzaldehyde derivatives are diverse. Cyclization reactions have been used to synthesize 3-aryl-2-methoxyinden-1-one phenylhydrazones . The O-alkylation reaction followed by a Vilsmeier-Hack reaction was utilized to produce 4-benzyloxy-2-methoxybenzaldehyde . These reactions highlight the reactivity of the aldehyde group and the influence of methoxy substituents on the formation of various chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Methoxyphenyl)benzaldehyde derivatives are influenced by their molecular structure. The photoluminescent properties of certain derivatives indicate potential applications in materials science . The antimicrobial activity of some analogues suggests their use in pharmaceuticals . Additionally, the flavor compound derived from 4-(2-Methoxyphenyl)benzaldehyde indicates its significance in food science . The synthesis of these compounds with high efficiency and selectivity, as well as their characterization by NMR, further underscores their importance in research and industry .
科学研究应用
在固相有机合成中的应用4-(2-甲氧基苯基)苯甲醛和类似化合物已被探索作为固相有机合成中连接子的潜力。这些附着在树脂上的醛与伯胺发生还原胺化反应,形成苄基仲胺,然后可以转化为各种衍生物,如脲、磺酰胺、芳基酰胺和烷基酰胺 (Swayze,1997)。
在芳基化和烯基化中的作用该化合物已用于涉及芳基和烯基硅二醇的铑催化反应中。当在铑配合物存在下与苯甲醛结合时,它会产生 4-甲氧基苯基(苯基)甲醇,表明其在合成有机化学中的用途 (Fujii 等人,2002)。
在金属配合物中的合成和性质在金属配合物的合成中,4-(2-甲氧基苯基)苯甲醛的衍生物已被用于制备铝和锌配合物。这些配合物表现出理想的性质,如高热稳定性、有机溶剂中的溶解性和具有光致发光能力的蓝绿色光发射 (Barberis 和 Mikroyannidis,2006)。
有机化学中的酶催化苯甲醛裂解酶 (BAL) 催化苯偶姻衍生物的形成和裂解,已用于涉及 4-(2-甲氧基苯基)苯甲醛的衍生物的不对称合成。这展示了其在酶催化中用于生产复杂有机化合物方面的效用 (Kühl 等人,2007)。
在有机反应中的影响它参与了一些反应,如氧杂狄尔斯-阿尔德反应,其中它影响反应路径,例如在特定的戊二烯-2,4-二烯-1-酮的合成中。这说明了它在影响复杂有机反应结果中的作用 (Khatri 和 Samant,2015)。
在非线性光学晶体生长中的应用研究还探索了其在非线性光学应用中的潜力,例如在香兰素晶体的生长中,用于近红外波长区域的二次谐波产生 (Singh 等人,2001)。
化学中的动力学和机理研究甲氧基苯甲醛(包括 4-(2-甲氧基苯基)苯甲醛)的氧化动力学已经得到研究。这项研究对于理解涉及这些化合物的反应机理至关重要 (Malik 等人,2016)。
安全和危害
属性
IUPAC Name |
4-(2-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGCKFDEJVKBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374828 | |
| Record name | 4-(2-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)benzaldehyde | |
CAS RN |
421553-62-0 | |
| Record name | 4-(2-methoxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


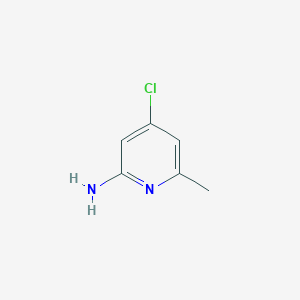
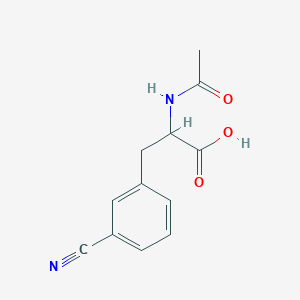
![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)

